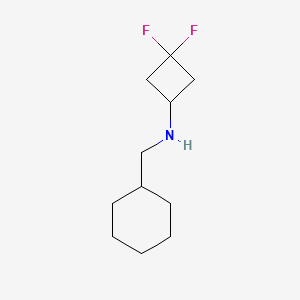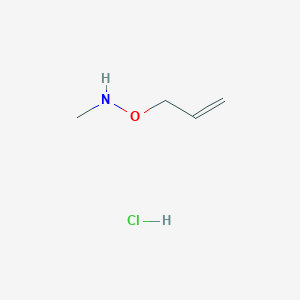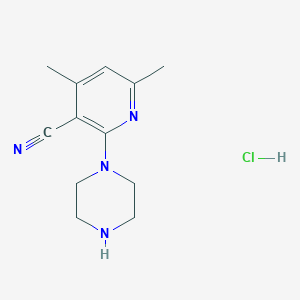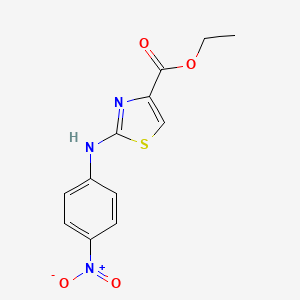
5-Fluoro-2,6-dimethoxynicotinic acid
Descripción general
Descripción
5-Fluoro-2,6-dimethoxynicotinic acid is a chemical compound with the CAS Number: 2167849-35-4 . It has a molecular weight of 201.15 . The IUPAC name for this compound is 5-fluoro-2,6-dimethoxynicotinic acid .
Molecular Structure Analysis
The InChI code for 5-Fluoro-2,6-dimethoxynicotinic acid is1S/C8H8FNO4/c1-13-6-4(8(11)12)3-5(9)7(10-6)14-2/h3H,1-2H3,(H,11,12) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
5-Fluoro-2,6-dimethoxynicotinic acid is a solid at ambient temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Structural and Vibrational Studies : A study by Karabacak, Kose, & Kurt (2010) focused on the structures and vibrations of 5-fluoro-salicylic acid, which shares a similar fluorine substitution as 5-Fluoro-2,6-dimethoxynicotinic acid. This research utilized Fourier transform infrared and Raman spectra to analyze molecular structures and vibrations.
Synthesis and Biochemical Effects : A study by Ducep, Navé, & Zimmermann (1994) described the synthesis of fluorinated derivatives of eicosatrienoic and arachidonic acids. This research highlights the role of fluorine substitution in biochemical processes, which is relevant to understanding the effects of 5-Fluoro-2,6-dimethoxynicotinic acid.
Application in Fluorographic Detection : Research by Skinner & Griswold (1983) explored a fluorographic procedure using acetic acid for detecting radioactivity in polyacrylamide gels. This technique can be pertinent to studying compounds like 5-Fluoro-2,6-dimethoxynicotinic acid in biological samples.
Biological Properties in Adrenergic Systems : A study by Kirk et al. (1979) on ring-fluorinated norepinephrines, which included the synthesis of 5-fluoro- and 6-fluorodimethoxybenzaldehydes, provided insights into the impact of fluorine substitution on biological properties, particularly in adrenergic systems.
Magnetic Resonance Probes for Cell Detection : Research by Bruemmer et al. (2014) developed reaction-based probes, including 5-fluoroisatin, for detecting peroxynitrite in living cells using magnetic resonance spectroscopy. This study underscores the potential of fluorinated compounds in live-cell detection.
Clinical Use in Cancer Chemotherapy : Heidelberger & Ansfield (1963) reviewed the clinical applications of fluorinated pyrimidines in cancer chemotherapy, emphasizing their distribution and metabolic fate. This research highlights the therapeutic potential of fluorinated compounds in oncology.
Inhibitors of Hydrolytic Enzymes : A study by Gelb, Svaren, & Abeles (1985) on fluoro ketone inhibitors of hydrolytic enzymes showcased the use of fluoro ketones as potent enzyme inhibitors. This suggests the relevance of fluorine-containing compounds in enzyme inhibition.
Electrochemical Charge Storage Materials : Research by Wang et al. (2019) developed high-performance poly(5-fluoroindole) as an electrochemical charge storage material. This illustrates the potential of fluorinated polymers in technological applications.
Anticancer Agent : The study by Hamoir et al. (1989) on the synthesis of the cyclic dimer of 5-fluoro-2′-deoxyuridylic acid highlighted its potential as a potent anticancer agent.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact . Precautionary statements include P271;P261;P280, suggesting measures to minimize exposure and risks .
Propiedades
IUPAC Name |
5-fluoro-2,6-dimethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-6-4(8(11)12)3-5(9)7(10-6)14-2/h3H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRNHDLQKPNBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,6-dimethoxynicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1415233.png)


![5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415237.png)
![3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride](/img/structure/B1415238.png)

![4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B1415241.png)

![N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide](/img/structure/B1415244.png)

![5-Isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415247.png)
![N-[(2S,4R)-2-(3-Aminophenyl)tetrahydro-2h-pyran-4-yl]acetamide](/img/structure/B1415249.png)
![2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B1415253.png)
